molecular formula C19H20FN3O2 B251799 N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide

Katalognummer B251799
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: QIFUNABDVVDVGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). This compound has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for cancer treatment.

Wirkmechanismus

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide works by inhibiting PARP, an enzyme involved in DNA repair. When DNA is damaged, PARP is activated and repairs the damage. However, when PARP is inhibited by N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide, the damaged DNA cannot be repaired, leading to the accumulation of DNA damage and ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has been shown to have significant biochemical and physiological effects in cancer cells. It has been shown to enhance the efficacy of chemotherapy and radiotherapy, sensitize cancer cells to DNA-damaging agents, and induce cell death in cancer cells. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in lab experiments is its ability to enhance the efficacy of chemotherapy and radiotherapy. This makes it a valuable tool for studying the effects of these treatments on cancer cells. However, one limitation of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide is that it may not be effective in all types of cancer cells. Additionally, the optimal dosage and treatment regimen for N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in combination with other treatments have not yet been fully established.

Zukünftige Richtungen

There are several future directions for research involving N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide. One area of focus is the development of new and more potent PARP inhibitors. Additionally, there is ongoing research to determine the optimal dosage and treatment regimen for N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in combination with other treatments. Another area of focus is the identification of biomarkers that can predict which patients will benefit the most from N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide treatment. Finally, there is ongoing research to determine the potential of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide as a therapeutic agent for other diseases beyond cancer, such as neurodegenerative diseases.
In conclusion, N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide is a potent inhibitor of PARP with significant potential as a therapeutic agent for cancer treatment. Its ability to enhance the efficacy of chemotherapy and radiotherapy, sensitize cancer cells to DNA-damaging agents, and induce cell death in cancer cells make it a valuable tool for cancer research. Ongoing research in the development of new and more potent PARP inhibitors, optimal dosage and treatment regimens, identification of biomarkers, and potential therapeutic applications beyond cancer will continue to advance our understanding of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide and its potential as a therapeutic agent.

Synthesemethoden

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide involves the reaction of 3-fluorobenzoyl chloride with 4-(4-acetylpiperazin-1-yl)aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide in its pure form.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP, an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide has also been shown to sensitize cancer cells to DNA-damaging agents, making them more susceptible to treatment.

Eigenschaften

Molekularformel

C19H20FN3O2

Molekulargewicht

341.4 g/mol

IUPAC-Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide

InChI

InChI=1S/C19H20FN3O2/c1-14(24)22-9-11-23(12-10-22)18-7-5-17(6-8-18)21-19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,25)

InChI-Schlüssel

QIFUNABDVVDVGC-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.